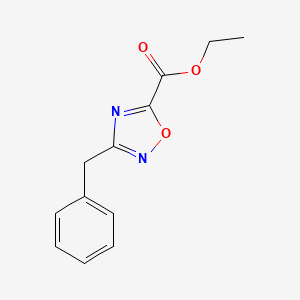

Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired oxadiazole ring . The reaction conditions often require the use of solvents such as ethanol or toluene and may involve heating to reflux temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) may be employed to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Mécanisme D'action

The mechanism of action of Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparaison Avec Des Composés Similaires

Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives such as:

1,2,3-Oxadiazole: Differing in the position of nitrogen atoms, leading to different reactivity and applications.

1,2,5-Oxadiazole: Another regioisomer with distinct chemical properties.

1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are heterocyclic compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The structural versatility of oxadiazoles allows for modifications that enhance their biological efficacy and selectivity against various targets .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that compounds in the oxadiazole class can disrupt bacterial virulence by interfering with critical biochemical pathways such as:

- Two-component regulatory systems

- Flagellar assembly

- Bacterial secretion systems

- Quorum sensing mechanisms .

These interactions lead to the inhibition of bacterial growth and pathogenicity.

Anticancer Properties

Recent investigations have demonstrated the potential of this compound as an anticancer agent. For instance:

- The compound has shown cytotoxic effects against various cancer cell lines including breast (MDA-MB-231) and cervical (HeLa) cancer cells.

- In vitro studies reveal that it induces apoptosis in these cell lines through activation of caspases and modulation of p53 pathways .

Dosage Effects

The biological activity of this compound is dose-dependent. At lower concentrations, it exhibits therapeutic effects such as:

- Reduction in inflammation

- Inhibition of tumor growth .

Higher doses may lead to cytotoxic effects that are beneficial in cancer treatment but require careful optimization to minimize toxicity.

Metabolic Pathways

The metabolism of this compound involves interactions with enzymes like cytochrome P450. These interactions influence the compound's pharmacokinetics and bioavailability .

Case Studies and Research Findings

Research has highlighted various derivatives of oxadiazoles with promising biological activities:

| Compound | Activity | IC50 (μM) | Cell Line |

|---|---|---|---|

| This compound | Anticancer | 0.52 - 0.88 | Bcl-2 positive human cancer cell lines |

| Compound 6n | AChE Inhibitor | 5.07 | BuChE enzyme |

| Compound 17a | HDAC Inhibitor | 8.2 | MCF-7 cells |

These compounds demonstrate varying degrees of potency against specific targets in cancer therapy and neurodegenerative diseases .

Propriétés

IUPAC Name |

ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(14-17-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLPZXWGCUQRPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.